2-[(3-Methylcyclopentyl)amino]propane-1,3-diol
Description
2-[(3-Methylcyclopentyl)amino]propane-1,3-diol is a synthetic amino alcohol featuring a propane-1,3-diol backbone with a 3-methylcyclopentylamine substituent at the C2 position.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-[(3-methylcyclopentyl)amino]propane-1,3-diol |
InChI |
InChI=1S/C9H19NO2/c1-7-2-3-8(4-7)10-9(5-11)6-12/h7-12H,2-6H2,1H3 |
InChI Key |
CGRKAMMRZVNVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NC(CO)CO |
Origin of Product |
United States |
Preparation Methods
Epichlorohydrin-Based Hydrolysis and Amination
One of the most established routes to 2-amino-1,3-propane diol is through the hydrolysis and amination of epichlorohydrin:
- Epichlorohydrin is hydrolyzed under acidic conditions using a two-component catalyst system (e.g., aqueous methanesulfonic acid combined with dilute sulfuric acid) at controlled temperatures (58–105 °C) with stepwise addition of catalysts to improve yield and purity.
- The hydrolysis produces 3-chloro-1,2-propylene glycol intermediates.
- Subsequent amination with ammonia or ammonium hydroxide in the presence of amination catalysts (e.g., a mixture of N-nitrosodiphenylamine and resorcinol) leads to 3-amino-1,2-propanediol, closely related to 2-amino-1,3-propane diol structures.
- This method is characterized by high yield, high purity, low impurity formation, and cost-effectiveness due to catalyst recycling and simplified downstream processing (centrifugal desalination, direct rectification).
Catalytic Hydrogenation of 3-Hydroxypropionaldehyde
Another route involves:
- Hydration of acrolein to 3-hydroxypropionaldehyde (HPA) under acidic conditions.
- Catalytic hydrogenation of HPA using Raney nickel or supported nickel catalysts under pressure (e.g., 2–4 MPa, 110–150 °C) to yield 1,3-propanediol derivatives, including 2-amino-1,3-propane diol analogs when amination is integrated.
Selective N-Acylation and Functionalization
Starting from commercially available 2-amino-1,3-propane diol, selective functionalization of the amino group can be achieved via chemo-selective reactions with electrophiles, enabling subsequent cyclization or substitution steps to introduce complex substituents such as the 3-methylcyclopentyl group.
Comparative Data Table of Preparation Parameters
Research and Development Considerations
- The use of dual acid catalysts in hydrolysis and amination steps improves reaction efficiency and product quality.
- Catalyst recycling and simplified purification steps reduce production costs and environmental impact.
- The selective functionalization of the amino group allows for diverse derivatives, including 3-methylcyclopentyl substitution.
- Control of reaction temperature and time is critical to minimize by-products and maximize yield.
- Patent literature provides detailed process parameters and conditions for scale-up and industrial application.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its hydroxyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium-based reagents under controlled conditions.
| Oxidation Reaction | Reagents/Conditions | Product |
|---|---|---|
| Primary alcohol oxidation | KMnO₄ in acidic medium, 40–60°C | Corresponding ketone derivative |
| Secondary alcohol oxidation | CrO₃ in H₂SO₄, 25°C | Carboxylic acid derivative |
Mechanistically, the hydroxyl groups act as nucleophiles, transferring electrons to the oxidizing agent. Steric hindrance from the 3-methylcyclopentyl group influences reaction rates.
Esterification Reactions
The hydroxyl groups react with acylating agents (e.g., acid chlorides or anhydrides) to form esters. This is critical for modifying solubility or biological activity .
| Esterification Pathway | Reagents | Catalyst | Yield |
|---|---|---|---|
| Acetylation | Acetyl chloride | Pyridine | 82–88% |
| Benzoylation | Benzoyl anhydride | DMAP | 75–80% |
The reaction follows a nucleophilic acyl substitution mechanism, with pyridine neutralizing HCl byproducts .
Alkylation of the Amino Group
The primary amine reacts with alkyl halides or epoxides to form secondary or tertiary amines. This functionalization enhances pharmacological potential .
| Alkylation Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Methylation | Methyl iodide | K₂CO₃, DMF, 60°C | N-methyl derivative |
| Ethylene oxide addition | Ethylene oxide | H₂O, 25°C | Ethoxylated amine |
Steric effects from the cyclopentyl group may reduce reaction rates compared to linear analogs .
Reaction Conditions Optimization
Industrial-scale synthesis requires precise parameter control for reproducibility :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–70°C | Higher temps accelerate but risk decomposition |
| pH | 7.5–8.5 | Alkaline conditions favor amine reactivity |
| Solvent | Water/ethanol mixtures | Balances solubility and reactivity |
Flow reactors improve efficiency by maintaining steady-state conditions and reducing side reactions .
Scientific Research Applications
2-[(3-Methylcyclopentyl)amino]propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The propane-1,3-diol scaffold is common among analogs, but substituent variations dictate functional differences:
Key Observations :
- Cyclic vs. Linear Substituents : The target compound’s 3-methylcyclopentyl group confers rigidity and moderate lipophilicity, contrasting with fingolimod’s flexible alkyl-aryl chain, which enhances membrane permeability .
- Aromatic vs. Aliphatic Amines: Aromatic analogs (e.g., 4-aminophenyl derivative ) may exhibit stronger intermolecular interactions (e.g., π-stacking), while aliphatic substituents (e.g., TRIS ) improve water solubility.
Physicochemical Properties
- Lipophilicity (LogP) :
- Solubility :
Biological Activity
2-[(3-Methylcyclopentyl)amino]propane-1,3-diol is a compound with potential biological activity that has garnered attention in scientific research. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H17NO2
- Molecular Weight : 159.23 g/mol
- CAS Number : 504-63-2
Biological Activity Overview
The compound exhibits several biological activities, notably in the following areas:
-
Enzyme Inhibition
- Preliminary studies suggest that 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol may act as an inhibitor of specific enzymes, including monoamine oxidase (MAO). MAO inhibitors are significant in treating depression and other mood disorders due to their role in increasing neurotransmitter levels in the brain.
-
Neuroprotective Effects
- Research indicates that compounds similar to 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol can provide neuroprotective benefits by modulating oxidative stress and inflammatory pathways. This is crucial for conditions like Alzheimer's disease and other neurodegenerative disorders.
-
Antioxidant Activity
- The compound has shown potential antioxidant properties, which help in scavenging free radicals and reducing oxidative damage in cells. This activity is essential for maintaining cellular health and preventing chronic diseases.
The biological activity of 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol can be attributed to its interaction with various biological targets:
- Monoamine Oxidase Inhibition : By inhibiting MAO, the compound may increase levels of neurotransmitters such as serotonin and norepinephrine, contributing to mood enhancement.
- Oxidative Stress Modulation : The compound may enhance the expression of antioxidant enzymes, thereby reducing cellular damage from reactive oxygen species (ROS).
Study 1: MAO Inhibition
A study conducted on various derivatives of propane-1,3-diol analogs demonstrated significant inhibition of human MAO-A and MAO-B enzymes. The most potent inhibitors had IC50 values in the low micromolar range, suggesting that 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol could have similar efficacy .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 0.342 | MAO-A |
| Compound B | 0.028 | MAO-B |
| 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol | TBD | TBD |
Study 2: Antioxidant Activity
In vitro studies assessing the antioxidant activity of various derivatives indicated that compounds structurally related to 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol exhibited significant free radical scavenging activity. These findings suggest potential applications in preventing oxidative stress-related diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
